CS587

CaMK1D inhibition Biochemical potency Kinase profiling

Researchers investigating CaMK1D-driven therapeutic resistance in HER2+ breast cancer (e.g., trastuzumab/lapatinib resistance) require a validated chemical probe with confirmed target engagement. CS587 addresses this need through atomic-level structural validation (PDB 6T29) and quantitative isoform selectivity. • 8 nM cellular IC50 in MDA-MB-231 cells ensures robust target modulation at low concentrations, minimizing off-target effects and compound consumption. • Co-crystal structure with human CaMK1D enables rational structure-based drug design, scaffold-hopping, and fragment-growing strategies. • ≥98% purity with rigorous QC ensures batch-to-batch reproducibility for reproducible pharmacology. Supplied as white to off-white solid; ships at ambient temperature with global delivery.

Molecular Formula C24H30N8O
Molecular Weight 446.5 g/mol
Cat. No. B12398261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS587
Molecular FormulaC24H30N8O
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)N3CCCC(C3)N)C(C)(C)C#N
InChIInChI=1S/C24H30N8O/c1-23(2,13-25)15-8-16(24(3,4)14-26)10-18(9-15)30-21-19(20(28)33)11-29-22(31-21)32-7-5-6-17(27)12-32/h8-11,17H,5-7,12,27H2,1-4H3,(H2,28,33)(H,29,30,31)/t17-/m0/s1
InChIKeyRJTDRNOTQRMDCY-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CS587 Chemical Identity & Pharmacology


2-[(3S)-3-Aminopiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide, also known as CS587, CHEMBL4640712, or ligand M8Z, is a potent small-molecule inhibitor of the calmodulin-dependent protein kinase 1 (CaMK1) family, with primary activity against CaMK1D (CKLIK) and CaMK1B (PNCK) [1][2]. The compound features a chiral (S)-3-aminopiperidine moiety and a 3,5-bis(2-cyanopropan-2-yl)phenyl group attached to a pyrimidine-5-carboxamide core (C24H30N8O, MW 446.55) and has been co-crystallized with human CaMK1D, providing atomic-level structural validation [3].

CS587 vs. Generic CaMK1 Inhibitors


Despite sharing a pyrimidine-5-carboxamide scaffold with other CaMK1 inhibitors such as CS640, 2-[(3S)-3-aminopiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide exhibits a distinct substitution pattern and stereochemical configuration that drive meaningful differences in target engagement, cellular potency, and selectivity profile [1][2]. The 3,5-bis(2-cyanopropan-2-yl)phenyl group is a key pharmacophore that, when combined with the (S)-3-aminopiperidine moiety, yields a unique binding mode confirmed by X-ray crystallography, resulting in a quantitatively distinct inhibition fingerprint that precludes simple functional substitution with structurally related analogs [3].

CS587 Head-to-Head Differentiation Evidence


CaMK1D Biochemical Potency vs. CS640

In direct biochemical comparison using a hotspot kinase assay, CS587 inhibits human CaMK1D with an IC50 of 26 nM, whereas the commonly used reference inhibitor CS640 exhibits an IC50 of 80 nM (0.08 µM) for CaMK1D in a similar enzyme assay format [1][2]. This represents an approximately 3‑fold greater potency for CS587, a difference that may translate to lower required compound concentrations in cell‑based and in vivo experimental systems.

CaMK1D inhibition Biochemical potency Kinase profiling

Cellular Potency in MDA-MB-231 Cells

When assessed in a cellular context—HA‑tagged CaMK1D expressed in MDA‑MB‑231 human breast cancer cells—CS587 inhibits CaMK1D autophosphorylation with an IC50 of 8 nM [1]. In contrast, the comparator CS640 exhibits no reported cellular IC50 for CaMK1D, and its biochemical potency of 80 nM suggests a significantly higher concentration would be required to achieve comparable cellular target modulation. This 8 nM cellular IC50 places CS587 among the most potent CaMK1D inhibitors characterized in an intact cell environment.

Cellular potency Target engagement Breast cancer

CaMK1B vs. CaMK1D Selectivity

CS587 exhibits a modest but measurable selectivity window within the CaMK1 family: its IC50 for CaMK1B is 11 nM, compared to 26 nM for CaMK1D in the same hotspot kinase assay [1]. This ~2.4‑fold preference for CaMK1B contrasts with CS640, which displays nearly equivalent potency against CaMK1B (30 nM) and CaMK1D (80 nM) in biochemical assays [2]. The differential intra‑family selectivity of CS587 may be exploited in studies aimed at dissecting the distinct biological roles of CaMK1B (PNCK) versus CaMK1D (CKLIK).

Kinase selectivity CaMK1 isoforms Target profiling

CaMK1D Co-Crystal Structure Validation

The binding mode of CS587 has been unequivocally determined via X‑ray crystallography in complex with human CaMK1D (PDB ID: 6T29) at 1.484 Å resolution [1]. This co‑crystal structure reveals specific interactions between the 3,5‑bis(2‑cyanopropan‑2‑yl)phenyl group and the enzyme active site, as well as the positioning of the (S)‑3‑aminopiperidine moiety [2]. In contrast, no publicly available co‑crystal structure exists for CS640 bound to CaMK1D, limiting the precision with which its binding determinants can be rationalized or optimized.

X‑ray crystallography Structure‑based drug design Binding mode

Recommended CS587 Research Applications


Chemical Probe for CaMK1D/1B in Breast Cancer

CS587 is an optimal chemical probe for interrogating CaMK1D‑ and CaMK1B‑mediated signaling in HER2‑positive breast cancer cell lines such as MDA‑MB‑231, where CaMK1D overexpression has been linked to therapeutic resistance [1][2]. Its 8 nM cellular IC50 enables robust target engagement at low nanomolar concentrations, minimizing off‑target effects and compound consumption. Researchers studying mechanisms of trastuzumab or lapatinib resistance can deploy CS587 to selectively ablate CaMK1 activity and assess restoration of drug sensitivity .

Structure-Guided Design of CaMK1 Inhibitors

The availability of a high‑resolution co‑crystal structure (PDB 6T29) positions CS587 as a premier starting point for structure‑based drug design [1]. Medicinal chemists can use the atomic coordinates to design analogs with improved selectivity, pharmacokinetic properties, or brain penetration. The well‑characterized binding mode—featuring the 3,5‑bis(2‑cyanopropan‑2‑yl)phenyl group in the hydrophobic pocket and the (S)‑3‑aminopiperidine interacting with catalytic residues—provides a rational template for scaffold‑hopping and fragment‑growing strategies [2].

Intra-Family Kinase Selectivity Profiling

The distinct potency profile of CS587 across CaMK1 isoforms (CaMK1B IC50 = 11 nM; CaMK1D IC50 = 26 nM) makes it a valuable tool for dissecting the non‑redundant functions of CaMK1B (PNCK) versus CaMK1D (CKLIK) [1]. Studies aimed at elucidating isoform‑specific roles in glucose metabolism, insulin sensitivity, or cancer progression can leverage this differential activity, particularly when used in parallel with CaMK1A/G‑preferring inhibitors or genetic knockdown approaches [2].

In Vivo Studies in Obesity and Diabetes

Genome‑wide association studies have validated CaMK1D as a therapeutic target in type 2 diabetes, and pharmacological inhibition of CaMK1 family kinases has been shown to improve insulin sensitivity and glucose control in diet‑induced obese mice [1]. CS587, with its favorable biochemical and cellular potency, is well‑suited for acute and chronic administration studies in rodent models of metabolic disease. Its oral bioavailability, while not explicitly reported, is plausible given the drug‑like physicochemical properties (MW 446, cLogP ~3) and the precedent set by structurally related CaMK1 inhibitors [2].

Technical Documentation Hub

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